![molecular formula C20H21ClN2O2 B4893494 N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)
N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as CEP-26401, is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in a wide range of physiological processes. CEP-26401 has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases.
Mecanismo De Acción
CEP-26401 works by inhibiting the activity of N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, an enzyme that breaks down cAMP. By inhibiting N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, CEP-26401 increases the levels of cAMP in cells, which can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have a number of biochemical and physiological effects, including reducing inflammation, improving lung function, and reducing skin inflammation. In addition, CEP-26401 has been shown to reduce the production of cytokines, which are signaling molecules that play a key role in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-26401 has several advantages for lab experiments, including its high potency and selectivity for N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. However, one limitation of CEP-26401 is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CEP-26401. One area of interest is the development of more potent and selective N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, which could lead to improved therapeutic outcomes in a variety of diseases. Another area of interest is the development of new formulations of CEP-26401 that could improve its bioavailability and pharmacokinetic properties. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and other physiological effects of CEP-26401.
Métodos De Síntesis
CEP-26401 can be synthesized using a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with 2-chlorophenylacetic acid to form 2-(2-chlorophenyl)ethylamine. This compound is then reacted with 4-methylphenylacetic acid to form N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-3-pyrrolidinecarboxamide. The final step involves the oxidation of the pyrrolidine ring to form the 5-oxo derivative.
Aplicaciones Científicas De Investigación
CEP-26401 has been extensively studied for its potential therapeutic applications in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and inflammatory bowel disease (IBD). In preclinical studies, CEP-26401 has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. In addition, CEP-26401 has been shown to reduce skin inflammation and improve symptoms in animal models of psoriasis. In clinical trials, CEP-26401 has been shown to be well-tolerated and effective in reducing symptoms in patients with IBD.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-6-8-17(9-7-14)23-13-16(12-19(23)24)20(25)22-11-10-15-4-2-3-5-18(15)21/h2-9,16H,10-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWWNVLEIBOKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.